2-Chloro-4-hydroxybenzamide

Description

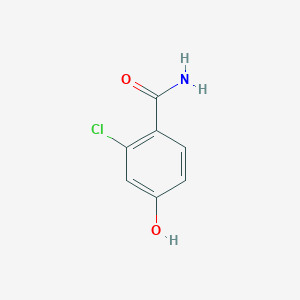

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGBFUHYIISYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594205 | |

| Record name | 2-Chloro-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046818-83-0 | |

| Record name | 2-Chloro-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-hydroxybenzamide (CAS No. 1046818-83-0), a substituted aromatic amide of interest in medicinal chemistry and organic synthesis. While experimental data for this specific compound is limited in publicly available literature, this document consolidates available information and provides expert insights based on the chemistry of analogous compounds. This guide covers the physicochemical properties, a plausible synthetic route, predicted analytical characteristics, potential biological activities, and safety considerations for this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as synthetic organic chemistry.

Chemical Identity and Physicochemical Properties

This compound is a benzamide derivative characterized by a chlorine atom at the 2-position and a hydroxyl group at the 4-position of the benzene ring.

| Property | Value | Source |

| CAS Number | 1046818-83-0 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| IUPAC Name | This compound | |

| SMILES | OC1=CC(Cl)=C(C(N)=O)C=C1 | [1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [1][2] |

| LogP (calculated) | 1.1445 | [1][2] |

| Hydrogen Bond Donors | 2 | [1][2] |

| Hydrogen Bond Acceptors | 2 | [1][2] |

| Rotatable Bonds | 1 | [1][2] |

| Melting Point | Not available. For the related isomer, 5-Chloro-2-hydroxybenzamide (CAS 7120-43-6), the melting point is 223-226 °C.[3] | |

| Boiling Point | Not available. For the related isomer, 4-Chloro-2-hydroxybenzamide (CAS 37893-37-1), the boiling point is 312.90 °C.[4] | |

| Solubility | Expected to have limited solubility in water and moderate solubility in polar organic solvents like ethanol, acetone, and DMSO, similar to other hydroxybenzamides.[5][6] |

Expert Insight: The presence of both a hydrogen bond donor (hydroxyl and amide groups) and an acceptor (carbonyl and hydroxyl oxygens) suggests that this compound will exhibit intermolecular hydrogen bonding, likely resulting in a relatively high melting point for its molecular weight. The chlorine substituent will influence its electronic properties and lipophilicity.

Synthesis and Reaction Chemistry

A common and effective method involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):

Part A: Synthesis of 2-Chloro-4-hydroxybenzoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Chloro-4-hydroxybenzoic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (typically 1.2-1.5 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added if oxalyl chloride is used.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2-Chloro-4-hydroxybenzoyl chloride. This intermediate is often used immediately in the next step without further purification due to its reactivity.

Part B: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 2-Chloro-4-hydroxybenzoyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dioxane) in a separate flask cooled in an ice bath.

-

Amidation: Slowly add an excess of a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide or by bubbling anhydrous ammonia gas through the solution, with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Isolation and Purification: The product, this compound, is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold water to remove any ammonium salts, and then with a non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Causality Behind Experimental Choices:

-

Choice of Chlorinating Agent: Thionyl chloride and oxalyl chloride are standard reagents for converting carboxylic acids to acid chlorides due to their high reactivity and the formation of gaseous byproducts that are easily removed.

-

Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive acid chloride intermediate back to the carboxylic acid.

-

Excess Ammonia: An excess of ammonia is used to ensure the complete conversion of the acid chloride to the amide and to neutralize the hydrochloric acid byproduct generated during the reaction.

-

Recrystallization: This is a standard purification technique for solid organic compounds, which allows for the removal of impurities by exploiting differences in solubility.

Analytical Characterization (Predicted)

While experimental spectra for this compound are not available, its characteristic spectral features can be predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy (Predicted in DMSO-d6):

-

Aromatic Protons: Three protons in the aromatic region (approximately 6.8-7.8 ppm). The proton ortho to the hydroxyl group is expected to be the most upfield, while the proton ortho to the carbonyl group will be the most downfield. The coupling pattern will be complex due to the substitution pattern.

-

Amide Protons (-CONH2): Two broad singlets in the region of 7.0-8.0 ppm, which are exchangeable with D₂O.

-

Hydroxyl Proton (-OH): A broad singlet, typically downfield (around 10-12 ppm), which is also exchangeable with D₂O.

13C NMR Spectroscopy (Predicted in DMSO-d6):

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 165-170 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (approximately 115-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, and the carbon bearing the chlorine atom will also be significantly shifted.

Infrared (IR) Spectroscopy (Predicted, KBr pellet):

-

O-H Stretch: A broad band in the region of 3200-3600 cm-1 corresponding to the hydroxyl group.

-

N-H Stretch: Two bands in the region of 3100-3500 cm-1 corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O Stretch: A strong, sharp absorption band around 1640-1680 cm-1 for the amide carbonyl.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm-1.

-

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm-1 region.

Mass Spectrometry (Predicted, EI):

-

Molecular Ion (M+): A peak at m/z = 171, with a characteristic M+2 peak at m/z = 173 with approximately one-third the intensity due to the 37Cl isotope.

-

Fragmentation: Expect fragmentation patterns involving the loss of NH₂, CO, and Cl.

Potential Biological Activity and Applications

While there is no specific data on the biological activity of this compound, related chloro-substituted salicylanilides (2-hydroxy-N-phenylbenzamides) have demonstrated a wide range of pharmacological activities, including antibacterial, antimycobacterial, and antifungal properties.[1] The structural similarity of this compound to these compounds suggests that it may also possess antimicrobial properties.

Derivatives of 4- and 5-chloro-2-hydroxybenzamide have been investigated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA).[8] This indicates that the chlorohydroxybenzamide scaffold is a promising starting point for the development of new antibacterial agents.

Potential Applications in Drug Development:

-

Lead Compound for Antimicrobial Agents: this compound could serve as a scaffold for the synthesis of a library of derivatives to be screened for antimicrobial activity.

-

Intermediate in Organic Synthesis: This compound can be a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[9]

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the hazard information for related compounds, it should be handled with care in a laboratory setting.[8]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

GHS Hazard Statements for Related Compounds (e.g., 2-Chloro-N-(4-hydroxyphenyl)benzamide):

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry, particularly in the development of novel antimicrobial agents. While there is a notable lack of experimental data for this specific molecule, this guide has provided a comprehensive overview based on its chemical structure and the properties of analogous compounds. The proposed synthetic route and predicted analytical data offer a solid foundation for researchers to begin working with this compound. Further experimental investigation into its synthesis, characterization, biological activity, and toxicological profile is warranted to fully elucidate its potential.

References

- PubChem. 2-Chloro-N-(4-hydroxyphenyl)benzamide. [Link]

- PubChem. 2-Chloro-N-(4-hydroxyphenyl)benzamide - Safety and Hazards. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). [Link]

- Solubility of Things. 2-chloro-4-nitrobenzamide. [Link]

- The Royal Society of Chemistry.

- PubChem. 2-Chloro-4-hydroxybenzoic acid. [Link]

- PubChem. 2-Chloro-5-nitrobenzamide. [Link]

- Patsnap Eureka.

- NIST WebBook. 2,4-Dihydroxybenzamide. [Link]

- Scribd. All Name Reactions of Chemistry Class 12th Cbse & Isc PDF. [Link]

- Google Patents.

- PubChem. 5-(2-Chloroacetyl)-2-hydroxybenzamide. [Link]

- NIST WebBook. Benzoic acid, 5-chloro-2-hydroxy-. [Link]

- CAS Common Chemistry. 5-Chloro-2-hydroxybenzamide. [Link]

Sources

- 1. 1046818-83-0|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. 4-Chloro-2-hydroxybenzamide | 37893-37-1 | MBA89337 [biosynth.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Chloro-N-(4-hydroxyphenyl)benzamide | C13H10ClNO2 | CID 587567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-4-hydroxybenzoic acid(56363-84-9) 1H NMR [m.chemicalbook.com]

structure and chemical properties of 2-Chloro-4-hydroxybenzamide

An In-depth Technical Guide to 2-Chloro-4-hydroxybenzamide for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with this compound. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a substituted aromatic amide belonging to the salicylamide family of compounds. Its strategic importance lies in its molecular architecture: a trifunctional scaffold featuring a phenolic hydroxyl group, a primary amide, and a halogenated benzene ring. This unique combination of functional groups makes it a highly versatile building block and a valuable intermediate in the synthesis of more complex molecules with potential therapeutic or agrochemical applications.[1][2] Derivatives of the broader salicylanilide class, to which this compound is structurally related, are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antimycobacterial, and antifungal properties.[3] Understanding the core characteristics of this compound is therefore critical for leveraging its potential in discovery and development programs.

Core Physicochemical and Structural Properties

The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters govern solubility, reactivity, and handling requirements.

Molecular Structure

The structure consists of a benzene ring substituted at position 1 with a carboxamide group, at position 2 with a chlorine atom, and at position 4 with a hydroxyl group. The ortho-chloro and para-hydroxyl substituents significantly influence the electronic properties and reactivity of the aromatic ring and the other functional groups.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

A summary of the essential physicochemical data for this compound is provided below. These values are critical for experimental design, including reaction setup and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 1046818-83-0 | [4][5][6][7] |

| Molecular Formula | C₇H₆ClNO₂ | [4][6][7] |

| Molecular Weight | 171.58 g/mol | [4][5][7] |

| Appearance | Light yellow to yellow solid | [6] |

| Boiling Point | 320.5 ± 32.0 °C (Predicted) | [6] |

| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 7.69 ± 0.18 (Predicted) | [6] |

| Solubility | Low solubility in water; soluble in polar organic solvents like DMSO and alcohols. | [8] |

| Storage | Sealed in a dry environment at room temperature. | [5][6] |

Synthesis and Reactivity Profile

A robust understanding of a molecule's synthesis and reactivity is paramount for its effective utilization as a chemical intermediate.

Proposed Synthetic Pathway

While specific literature detailing the synthesis of this compound is not abundant, a logical and established route can be proposed based on standard organic chemistry transformations for analogous compounds.[9] The most direct approach involves the amidation of 2-chloro-4-hydroxybenzoic acid.

The workflow involves two primary stages:

-

Activation of the Carboxylic Acid : The carboxylic acid is converted into a more reactive species, such as an acyl chloride, to facilitate nucleophilic attack by ammonia. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

-

Amidation : The resulting acyl chloride is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia) to form the primary amide. This reaction is typically exothermic and requires careful temperature control.

Caption: Proposed workflow for the synthesis of this compound.

Reactivity Insights

The reactivity of this compound is dictated by its three functional groups:

-

Phenolic Hydroxyl (-OH) : This group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions. This site is crucial for creating ether or ester derivatives.

-

Primary Amide (-CONH₂) : The amide bond is stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions with heating. The nitrogen can also participate in N-alkylation or condensation reactions, although this is less common than reactions at the phenolic site.

-

Aromatic Ring : The ring is subject to electrophilic aromatic substitution. The hydroxyl group is a strong activating group and is ortho-, para-directing, while the chloro and amide groups are deactivating. The positions ortho to the hydroxyl group (positions 3 and 5) are the most likely sites for further substitution.

Applications in Research and Development

The true value of this compound is realized in its application as a scaffold for generating novel compounds with specific biological activities.

Scaffold for Drug Discovery

Salicylamide derivatives are a well-established class of biologically active compounds.[3] this compound serves as a key starting material for creating libraries of new chemical entities. By modifying the hydroxyl and amide functionalities, researchers can systematically explore the structure-activity relationship (SAR) to optimize for desired pharmacological properties. Research has shown that related chloro-hydroxybenzamide structures possess significant in vitro activity against various bacterial and mycobacterial strains, sometimes exceeding the potency of standard drugs.[3]

Caption: Role as a versatile scaffold in medicinal chemistry.

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is a precursor in the synthesis of agricultural chemicals.[1] Its structure can be incorporated into molecules designed as herbicides and fungicides, where the specific arrangement of substituents can confer selective toxicity to pests while maintaining safety for crops and the environment.

Analytical Characterization Protocol

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol: Purity Assessment by Reverse-Phase HPLC

-

Objective : To determine the purity of a synthesized batch of this compound.

-

Instrumentation : HPLC system with a UV-Vis detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase :

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

-

Methodology :

-

Sample Preparation : Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Gradient Elution :

-

Start with a linear gradient from 5% B to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B over 1 minute.

-

Equilibrate at 5% B for 2 minutes before the next injection.

-

-

Flow Rate : 1.0 mL/min.

-

Detection : Monitor at a wavelength of 254 nm.

-

Injection Volume : 10 µL.

-

-

Data Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to that of a certified reference standard.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

-

Hazard Identification : The compound may be harmful if swallowed (H302). As with many substituted phenols and benzamides, it should be handled with care to avoid skin and eye irritation.

-

Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6] Proper storage ensures the long-term stability and purity of the compound.

Conclusion

This compound is a chemical of significant interest due to its trifunctional nature, making it a valuable and versatile building block in synthetic chemistry. Its utility as a scaffold for developing novel pharmaceuticals and agrochemicals is well-supported by the known biological activities of the broader salicylamide class. The synthetic routes are accessible through standard organic methodologies, and its characterization can be robustly performed using techniques like HPLC. For research and development professionals, a thorough understanding of its properties, reactivity, and handling requirements is the foundation for unlocking its full potential in creating next-generation chemical innovations.

References

- PubChem. 2-Chloro-N-(4-hydroxyphenyl)benzamide.

- PubChem. N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide.

- CP Lab Safety. This compound, 96% Purity, C7H6ClNO2, 10 grams.

- African Rock Art. This compound.

- National Institutes of Health (NIH). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides.

- Solubility of Things. 2-chloro-4-nitrobenzamide.

- ResearchGate. 2-Hydroxy-benzamide derivatives synthesis.

- MySkinRecipes. This compound.

- MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

- ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.

- Google Patents. RU2465271C2 - 4-hydroxybenzamide drug derivatives.

- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- PubChem. 3-Chloro-4-hydroxybenzamide.

- PubChem. 5-(2-Chloroacetyl)-2-hydroxybenzamide.

- CAS Common Chemistry. 5-Chloro-2-hydroxybenzamide.

- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-Chloro-2-hydroxybenzamide | 37893-37-1 | MBA89337 [biosynth.com]

- 3. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 1046818-83-0|this compound|BLD Pharm [bldpharm.com]

- 6. 1046818-83-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Chloro-4-hydroxybenzamide: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents. Its synthetic tractability and ability to engage in various biological interactions have made it a focal point of research. This guide delves into the specifics of a particular derivative, 2-Chloro-4-hydroxybenzamide, providing a comprehensive overview of its chemical identity, synthesis, and potential as a valuable building block in the design of novel therapeutics. This document is intended to serve as a technical resource for researchers, offering both foundational knowledge and practical insights into the utility of this compound.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Name and Synonyms

The unequivocally correct nomenclature for the compound of interest, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

To facilitate comprehensive literature and database searches, a compilation of its common synonyms and identifiers is provided below:

-

Systematic Name: this compound

-

CAS Number: 1046818-83-0[1]

-

Molecular Formula: C₇H₆ClNO₂[1]

-

Molecular Weight: 171.58 g/mol [1]

It is crucial to distinguish this compound from its isomers and other related compounds, as the specific substitution pattern on the benzene ring is a key determinant of its chemical and biological properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for predicting its behavior in various experimental settings, including solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value (Predicted/Experimental) | Source |

| Boiling Point | 320.5 ± 32.0 °C (Predicted) | ChemicalBook |

| Density | 1.447 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 7.69 ± 0.18 (Predicted) | ChemicalBook |

| LogP | 1.1445 (Predicted) | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų (Predicted) | ChemScene[1] |

| Hydrogen Bond Donors | 2 (Predicted) | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 (Predicted) | ChemScene[1] |

| Appearance | Light yellow to yellow solid | ChemicalBook |

Part 2: Synthesis and Characterization

Rationale for Synthetic Strategy

The most direct and logical synthetic route to this compound is through the amidation of its corresponding carboxylic acid, 2-chloro-4-hydroxybenzoic acid. This method is widely employed in organic synthesis due to its reliability and the commercial availability of the starting material. The conversion of a carboxylic acid to a primary amide can be achieved through several methods, with the formation of an activated acyl intermediate being a common and efficient strategy.

Proposed Synthetic Protocol

This protocol details a two-step process for the synthesis of this compound from 2-chloro-4-hydroxybenzoic acid.

The initial step involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), suspend 2-chloro-4-hydroxybenzoic acid (1 equivalent) in a suitable anhydrous solvent such as toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reagent Addition: Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction: Upon completion of the addition, heat the mixture to reflux (approximately 30-65°C) for 2-5 hours, or until the evolution of gas ceases.

-

Work-up: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-4-hydroxybenzoyl chloride. This intermediate is often used in the next step without further purification.

The crude acyl chloride is then reacted with an ammonia source to form the final product. This reaction is typically rapid and exothermic.

Experimental Protocol:

-

Reaction Setup: Dissolve the crude 2-chloro-4-hydroxybenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution in an ice bath (0°C).

-

Reagent Addition: With vigorous stirring, slowly add an excess of concentrated aqueous ammonia or bubble anhydrous ammonia gas through the solution. A precipitate of this compound will form.

-

Reaction: After the ammonia addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure complete reaction.

-

Isolation and Purification: Collect the solid product by filtration. Wash the solid thoroughly with cold water to remove any ammonium chloride byproduct. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Diagram of the Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro, hydroxyl, and benzamide groups. The amide protons may appear as a broad singlet, and the hydroxyl proton signal is also expected to be a singlet. The exact chemical shifts will be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide group will have a characteristic downfield chemical shift.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 171.58 g/mol . The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amide group, and the C=O stretch of the amide carbonyl.

Part 3: Potential Applications in Drug Discovery and Development

The this compound scaffold holds significant potential as a starting point for the development of novel therapeutic agents due to the known biological activities of related compounds.

Antimicrobial Activity

Derivatives of chloro-substituted hydroxybenzamides have demonstrated promising antimicrobial properties. Specifically, certain 4- and 5-chloro-2-hydroxy-N-substituted benzamides have shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections[2]. The presence of the chloro and hydroxyl groups on the benzamide ring is believed to contribute to their mechanism of action, which may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes. The core structure of this compound provides a key building block for the synthesis of libraries of compounds to be screened for enhanced antimicrobial potency and a broader spectrum of activity.

Enzyme Inhibition

Benzamide derivatives are known to act as inhibitors for a variety of enzymes. For instance, some sulfonamide-containing benzamides have shown inhibitory activity against carbonic anhydrase and acetylcholinesterase, enzymes implicated in various diseases[3]. The structural features of this compound, including its potential for hydrogen bonding and halogen bonding, make it a candidate for targeting the active sites of various enzymes. Further derivatization of the amide nitrogen or the hydroxyl group could lead to the development of potent and selective enzyme inhibitors for therapeutic targets in areas such as oncology, inflammation, and neurodegenerative diseases.

Logical Relationship of Properties to Applications:

Caption: Interplay of properties and potential applications.

Conclusion

This compound is a synthetically accessible compound with a promising profile for applications in drug discovery. Its structural features, combined with the known biological activities of related benzamide derivatives, position it as a valuable starting point for the development of new antimicrobial agents and enzyme inhibitors. This technical guide provides a foundational understanding of its chemical identity, a plausible and detailed synthetic route, and a rationale for its potential in medicinal chemistry. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- PubChem. 2-Chloro-N-(4-hydroxyphenyl)benzamide.

- Zadrazilova, I., et al. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA.

- Gul, S., et al. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35:1, 1336-1344, 2020.

Sources

- 1. chemscene.com [chemscene.com]

- 2. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 2-Chloro-4-hydroxybenzamide

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-4-hydroxybenzamide

Foreword for the Researcher

In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful formulation, efficacy, and safety are built. This guide is dedicated to this compound, a compound of interest whose journey from a laboratory curiosity to a potential therapeutic agent is contingent on a deep appreciation of its solubility and stability. As direct, comprehensive experimental data for this specific molecule is not widely published, this document serves as a robust framework, grounded in established chemical principles and regulatory expectations. It is designed not as a simple recitation of data, but as a strategic guide for the research scientist. Herein, we will explore the causality behind experimental design, propose validated protocols, and predict the molecule's behavior under stress, empowering you to design intelligent, efficient, and insightful characterization studies.

Molecular Profile and Physicochemical Characteristics

This compound possesses a unique constellation of functional groups—a phenolic hydroxyl, an amide, and a chloro substituent on an aromatic ring. Each imparts specific characteristics that govern its behavior in solution and under stress.

-

Phenolic Hydroxyl Group (-OH): This group is weakly acidic and is a prime site for hydrogen bonding, influencing solubility in polar protic solvents. It is also highly susceptible to oxidation.

-

Amide Group (-CONH2): The amide bond is polar and can participate in hydrogen bonding, but it is also liable to hydrolysis under acidic or basic conditions.

-

Chloro Substituent (-Cl): The electron-withdrawing nature of chlorine can influence the acidity of the phenolic proton and the reactivity of the aromatic ring.

A summary of its core physicochemical properties is presented below.

| Property | Value / Predicted Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| CAS Number | 1046818-83-0 | [1] |

| Calculated LogP | 1.14 | [1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [1] |

| Appearance | Solid, white to off-white powder (predicted) | General chemical knowledge |

| Storage | Sealed in a dry environment at room temperature | [2] |

Solubility Profile: A Predictive and Experimental Framework

Solubility is a critical determinant of a drug's bioavailability. For this compound, the interplay between the hydrophobic chlorinated aromatic ring and the hydrophilic amide and hydroxyl groups suggests a nuanced solubility profile. Aqueous solubility is expected to be limited but significantly influenced by pH due to the acidic phenol. Solubility in polar organic solvents should be considerably higher.

Predicted Solubility

Based on its structure and comparison with similar compounds like 4-hydroxybenzamide and chlorinated phenols, a qualitative solubility profile can be predicted.[3][4][5]

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Aqueous | Water (pH 7) | Sparingly Soluble | The hydrophobic chloro-aromatic backbone limits solubility, though the polar groups provide some aqueous interaction. |

| 0.1 M NaOH | Soluble | Deprotonation of the phenolic hydroxyl group forms a more soluble phenoxide salt. | |

| 0.1 M HCl | Sparingly Soluble | The molecule remains in its neutral, less soluble form. | |

| Polar Protic | Ethanol, Methanol | Soluble | Strong hydrogen bonding interactions with both the hydroxyl and amide groups. |

| Polar Aprotic | DMSO, Acetone | Freely Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Non-Polar | Hexane, Toluene | Insoluble | The molecule's polarity is too high for significant interaction with non-polar solvents. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard shake-flask method is recommended for determining the thermodynamic equilibrium solubility. This protocol ensures that the solution is truly saturated, providing a reliable measure of the compound's intrinsic solubility in a given medium.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, pH-adjusted buffers, Ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Validated HPLC method for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining micro-particulates.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC assay. Analyze the diluted sample using the validated HPLC method to determine the concentration.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development, designed to identify likely degradation products and establish the intrinsic stability of a molecule.[6] The insights gained are fundamental for developing stability-indicating analytical methods and for predicting the shelf-life of a drug substance.[1][7] The studies are conducted under conditions more severe than accelerated stability testing, with a target degradation of 5-20% to ensure the formation of primary degradants without excessive secondary degradation.[8]

Predicted Degradation Pathways

The functional groups in this compound suggest several potential degradation pathways:

-

Hydrolytic Degradation: The amide bond is the most probable site for hydrolysis. Under acidic or basic conditions, it is expected to cleave, yielding 2-Chloro-4-hydroxybenzoic acid and ammonia.

-

Oxidative Degradation: The electron-rich phenolic ring is susceptible to oxidation, particularly in the presence of oxidizing agents. This can lead to the formation of colored degradation products, such as quinone or quinone-imine derivatives .

-

Photolytic Degradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond. Exposure to UV light could potentially lead to dechlorination, forming 4-hydroxybenzamide, or other complex radical-mediated reactions.

Caption: Predicted Degradation Pathways for this compound.

Experimental Protocols for Forced Degradation

The following protocols are designed based on ICH Q1A(R2) guidelines to induce degradation and identify potential degradants.[8] A stock solution of this compound (e.g., 1 mg/mL in methanol or acetonitrile) should be used.

A. Acid and Base Hydrolysis

-

Acid: Mix the stock solution with 0.1 M HCl.

-

Base: Mix the stock solution with 0.1 M NaOH.

-

Procedure: Keep the solutions at an elevated temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralization: Before analysis, neutralize the acidic samples with NaOH and the basic samples with HCl.

-

Analysis: Analyze all samples by a stability-indicating HPLC method.

B. Oxidative Degradation

-

Procedure: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Conditions: Store the solution at room temperature, protected from light, and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Oxidative reactions can be rapid.[8]

-

Analysis: Analyze samples directly by HPLC.

C. Thermal Degradation

-

Solid State: Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) with controlled humidity (e.g., 75% RH).

-

Solution State: Heat a solution of the compound in a neutral solvent (e.g., water or methanol) at a similar temperature.

-

Procedure: Collect samples at defined intervals (e.g., 1, 3, 7 days).

-

Analysis: For the solid sample, dissolve in a suitable solvent before HPLC analysis. Analyze the solution sample directly.

D. Photolytic Degradation

-

Procedure: Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified by ICH Q1B guidelines.

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analysis: Analyze the samples and their corresponding dark controls by HPLC.

Proposed Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation.[2][9] A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the workhorse for this application due to its high resolving power and compatibility with UV detection.[4][10]

Proposed HPLC Method Parameters:

-

Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient starting from a low percentage of Mobile Phase B (e.g., 10%) and increasing to a high percentage (e.g., 90%) over 20-30 minutes. This is crucial for separating the more polar degradation products (like the carboxylic acid) from the parent compound and any less polar degradants.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV scan, likely around 254 nm or 280 nm). A PDA detector is highly recommended to assess peak purity.

-

Column Temperature: 30°C.

Method Validation Rationale: This proposed method must be validated according to ICH Q2(R1) guidelines. Specificity is the most critical parameter for a stability-indicating assay and is demonstrated by showing that the peaks for the parent compound, its degradation products, and any process impurities are well-resolved from one another.

Conclusion and Forward Path

This technical guide provides a comprehensive, albeit predictive, framework for characterizing the . The proposed protocols are based on established, globally recognized standards and are designed to generate the robust data required for regulatory submissions and intelligent formulation development. The intrinsic properties of the molecule—governed by its phenolic, amide, and chloro-aromatic functionalities—dictate a clear experimental path. By systematically executing the outlined solubility and forced degradation studies, researchers can elucidate the degradation pathways, develop a validated stability-indicating method, and ultimately, unlock the full potential of this promising compound.

References

- ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Venkatesh, D. N., & Kumar, S. D. S. (2016). Forced Degradation Studies. MedCrave Online, 3(6).

- International Council for Harmonisation. (2023). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.

- International Journal of Trend in Scientific Research and Development (IJTSRD). Stability Indicating HPLC Method Development – A Review.

- Delgado, J., & Ceballos, M. (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. npj Systems Biology and Applications, 8(1), 24.

- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

- Solubility of Things. 2-chloro-4-nitrobenzamide.

- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

- Bioscience Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.

- African Rock Art. This compound.

- International Journal of Creative Research Thoughts (IJCRT). (2023, October 10). Stability Indicating Assay Method.

- National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa.

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. ijcrt.org [ijcrt.org]

- 3. Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. ijtsrd.com [ijtsrd.com]

- 10. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to 2-Chloro-4-hydroxybenzamide: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-4-hydroxybenzamide, a molecule of interest in medicinal chemistry. While direct research on this specific compound is limited, this document synthesizes available information on its synthesis, characterization, and potential biological activities, drawing insights from structurally related compounds to guide future research and development efforts.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamides are a significant class of organic compounds characterized by a benzene ring attached to an amide functional group. This structural motif is present in a wide array of pharmaceuticals and biologically active molecules, demonstrating a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects.[1][2][3] The versatility of the benzamide scaffold allows for a high degree of chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of substituents, such as halogens and hydroxyl groups, can profoundly influence a molecule's biological activity, receptor binding affinity, and metabolic stability.

This compound, with its specific substitution pattern, represents an intriguing yet underexplored molecule. The presence of a chlorine atom at the ortho position and a hydroxyl group at the para position to the amide functionality suggests the potential for unique biological interactions. This guide aims to provide a foundational understanding of this compound, from its synthesis to its potential therapeutic applications, to stimulate and inform further investigation.

Chemical Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from 2-chloro-4-hydroxybenzoic acid. This strategy involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation. A critical consideration in this pathway is the protection of the phenolic hydroxyl group to prevent unwanted side reactions during the chlorination step.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

It is crucial to note that the following protocol is a proposed methodology based on established chemical transformations and has not been experimentally validated for this specific compound. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Protection of the Phenolic Hydroxyl Group (e.g., Benzylation)

-

Dissolution: Dissolve 2-chloro-4-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution and stir for 15-30 minutes at room temperature.

-

Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected acid.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Step 2: Formation of the Acyl Chloride

-

Reaction Setup: Suspend the protected 2-chloro-4-(benzyloxy)benzoic acid (1 equivalent) in an inert solvent such as toluene or dichloromethane. Add a catalytic amount of DMF.

-

Chlorination: Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise to the suspension at room temperature.[4][5][6][7]

-

Reaction: Heat the mixture to reflux (typically 50-70 °C) for 1-3 hours, or until the evolution of gas ceases. Monitor the reaction by TLC.

-

Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. This intermediate is often used in the next step without further purification.

Step 3: Amidation

-

Dissolution: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF).

-

Ammonia Addition: Cool the solution to 0 °C in an ice bath and bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.[8]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: If a precipitate forms, collect it by filtration and wash with cold water. If no precipitate forms, extract the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude protected amide.

-

Purification: Purify the crude product by recrystallization.

Step 4: Deprotection of the Phenolic Hydroxyl Group

-

Reaction Setup: Dissolve the protected 2-chloro-4-(benzyloxy)benzamide in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenolysis: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until TLC indicates the complete consumption of the starting material.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Final Purification: Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure crystalline solid.

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental data is not available, the following table summarizes the predicted and known properties of this compound and its immediate precursor.

| Property | This compound | 2-Chloro-4-hydroxybenzoic acid |

| Molecular Formula | C₇H₆ClNO₂ | C₇H₅ClO₃ |

| Molecular Weight | 171.58 g/mol [9] | 172.57 g/mol |

| CAS Number | 1046818-83-0[9] | 56363-84-9 |

| Appearance | Predicted: White to off-white solid | White to off-white crystalline powder |

| Predicted ¹H NMR | Aromatic protons in the range of 6.8-7.8 ppm, and two broad singlets for the amide protons. | Aromatic protons in the range of 6.9-7.9 ppm, a broad singlet for the carboxylic acid proton, and a singlet for the hydroxyl proton. |

| Predicted ¹³C NMR | Aromatic carbons in the range of 115-160 ppm, and a carbonyl carbon around 165-170 ppm. | Aromatic carbons in the range of 115-165 ppm, and a carbonyl carbon around 170-175 ppm. |

| Predicted IR (cm⁻¹) | ~3400-3200 (N-H and O-H stretching), ~1650 (C=O stretching), ~1600 (C=C aromatic stretching), ~750 (C-Cl stretching) | ~3300 (O-H stretching), ~3000 (C-H aromatic), ~1680 (C=O stretching), ~1600 (C=C aromatic stretching), ~750 (C-Cl stretching) |

| Predicted Mass Spec | Molecular ion peak (M+) at m/z 171 and 173 in a ~3:1 ratio due to the chlorine isotopes. | Molecular ion peak (M+) at m/z 172 and 174 in a ~3:1 ratio. |

Potential Biological Activities and Therapeutic Applications

Direct studies on the biological activity of this compound are not present in the current scientific literature. However, the activities of structurally related compounds provide a strong rationale for investigating its potential in several therapeutic areas.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of substituted benzamides.[1][10] The presence of a chlorine atom and a hydroxyl group on the aromatic ring can enhance antibacterial and antifungal activity. For instance, various N-substituted 2-hydroxybenzamides have shown potent activity against both Gram-positive and Gram-negative bacteria.[11] It is hypothesized that these compounds may exert their effects by disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial potential of this compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) as per CLSI guidelines.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]

Caption: Workflow for antimicrobial susceptibility testing.

Anticancer Activity

The benzamide scaffold is a common feature in many anticancer agents. The mechanism of action for such compounds can be diverse, including enzyme inhibition (e.g., histone deacetylases, PARP), disruption of microtubule dynamics, and induction of apoptosis. The specific substitution pattern of this compound may confer cytotoxic activity against various cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[14][15][16][17][18]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition

Many benzamide derivatives are known to be potent enzyme inhibitors.[19][20][21][22][23] The structural features of this compound, particularly the hydroxyl and chloro substituents, could facilitate interactions with the active sites of various enzymes, such as kinases, proteases, or oxidoreductases. Identifying the specific enzyme targets of this compound would be a critical step in elucidating its mechanism of action.

Experimental Protocol: General Enzyme Inhibition Assay

-

Reagent Preparation: Prepare a buffer solution, the enzyme of interest, its substrate, and a stock solution of this compound.

-

Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the test compound. Incubate for a short period to allow for binding.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration and determine the IC₅₀ value.

Caption: General mechanism of enzyme inhibition.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, based on the safety data sheets of structurally related compounds like other substituted benzamides, it should be handled with care.[24][25][26] Potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled. Appropriate safety precautions, including the use of personal protective equipment, are essential when handling this compound. Acute and chronic toxicity studies in animal models would be necessary to establish a comprehensive safety profile.[27]

Future Directions

The field of medicinal chemistry is in constant need of novel scaffolds and lead compounds. This compound, while currently understudied, presents a promising starting point for further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol for this compound, along with its complete spectroscopic characterization, is a critical first step.

-

Broad Biological Screening: A comprehensive screening of the compound against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and a panel of enzymes, would help to identify its primary biological activities.

-

Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the molecular targets and pathways involved.[28][29][30][31]

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs of this compound would provide valuable insights into the structure-activity relationships and guide the optimization of lead compounds.

-

Pharmacokinetic and Toxicological Profiling: Promising candidates should be subjected to in vitro and in vivo studies to assess their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[32][33]

Conclusion

This compound is a molecule with untapped potential in the realm of drug discovery. While direct experimental data is scarce, the known biological activities of the broader benzamide class of compounds provide a strong impetus for its further investigation. This guide has outlined a plausible synthetic route, proposed methods for its biological evaluation, and highlighted the key areas for future research. It is hoped that this document will serve as a valuable resource for scientists and researchers, encouraging the exploration of this compound and its potential contributions to the development of new therapeutic agents.

References

- Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed.

- Antimicrobial Susceptibility Testing Protocols. Routledge.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

- Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.

- Antimicrobial Susceptibility Testing Protocols. Taylor & Francis.

- Cell Viability Assays. NCBI Bookshelf.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- MTT Cell Proliferation Assay.

- Protocol for Cell Viability Assays. BroadPharm.

- Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Sigma-Aldrich.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Sigma-Aldrich.

- Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.

- MTT assay protocol. Abcam.

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.

- Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc.

- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH.

- Toxicological Characteristic of Neuroleptics--Substituted Benzamides. PubMed.

- Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activ

- Mechanisms of Action in Small Molecules. SmallMolecules.com.

- In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide. Benchchem.

- Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides.

- Application Note: Synthesis and Optimiz

- Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.

- Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A comput

- Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of N

- N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Royal Society of Chemistry.

- Benzoyl chloride, o-chloro. Organic Syntheses.

- New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. PubMed.

- Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4. PubMed Central.

- Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.

- Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors.

- Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute.

- Benzoyl chloride, o-chloro. Organic Syntheses.

- The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific

- Consensus on the use of substituted benzamides in psychiatric p

- SAFETY D

- BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie.

- Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. PubMed.

- 1046818-83-0 | this compound. ChemScene.

- CN101376627A - Preparation of 4-hydroxybenzoyl chloride.

- CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds

- Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs.

- Synthesis of 4-hydroxybenzoyl chloride. PrepChem.com.

- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.

- 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts.

Sources

- 1. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. CN101376627A - Preparation of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]

- 5. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]

- 6. nvpublicationhouse.com [nvpublicationhouse.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemscene.com [chemscene.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. ijsr.net [ijsr.net]

- 12. woah.org [woah.org]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. broadpharm.com [broadpharm.com]

- 17. clyte.tech [clyte.tech]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. researchgate.net [researchgate.net]

- 22. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. fishersci.com [fishersci.com]

- 26. lobachemie.com [lobachemie.com]

- 27. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]

- 28. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 29. researchgate.net [researchgate.net]

- 30. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 31. crestonepharma.com [crestonepharma.com]

- 32. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 33. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Hypothesized Mechanisms of Action of 2-Chloro-4-hydroxybenzamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-hydroxybenzamide is a small molecule belonging to the benzamide class of compounds, a scaffold known for a wide array of pharmacological activities. While direct research on the mechanism of action of this compound is limited, its structural similarity to well-characterized compounds, notably the anthelmintic drug niclosamide, provides a strong foundation for formulating plausible mechanistic hypotheses. This guide synthesizes the available information on related benzamide derivatives to propose and explore potential mechanisms of action for this compound. We will delve into hypothesized interactions with key cellular signaling pathways and metabolic processes, and provide detailed, field-proven experimental protocols for their validation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in elucidating the therapeutic potential of this compound.

Introduction: The Benzamide Scaffold and the Promise of this compound

The benzamide chemical motif is a cornerstone in medicinal chemistry, forming the structural basis for a diverse range of therapeutic agents with applications in oncology, infectious diseases, and neurology.[1][2] The specific functionalization of the benzamide ring system dictates the compound's pharmacological profile. This compound, with its distinct substitution pattern, presents an intriguing candidate for investigation.

This guide will focus on hypotheses derived from the well-documented mechanisms of the structurally related salicylanilide, niclosamide. Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) has demonstrated a remarkable polypharmacology, extending beyond its primary use as an anthelmintic.[3][4] Its activities include the uncoupling of oxidative phosphorylation and the modulation of critical signaling cascades such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch.[3] Given the shared benzamide core, it is scientifically reasonable to postulate that this compound may exhibit analogous biological effects.

Hypothesized Mechanisms of Action

This section outlines the primary hypothesized mechanisms of action for this compound, drawing parallels with the known activities of niclosamide and other relevant benzamide derivatives. For each hypothesis, we will discuss the underlying biological rationale.

Hypothesis 1: Uncoupling of Oxidative Phosphorylation

The primary and most established mechanism of action for niclosamide is the uncoupling of oxidative phosphorylation in mitochondria.[4][5][6] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, ultimately leading to a depletion of cellular energy and parasite death.[4][6][7] The salicylanilide structure is crucial for this activity. While this compound is a simpler benzamide, the presence of a hydroxyl group and a halogenated phenyl ring may confer some protonophoric activity.

Causality behind Experimental Choices: To investigate this hypothesis, it is essential to directly measure the impact of the compound on mitochondrial function. Key parameters to assess are the oxygen consumption rate (OCR), which reflects the activity of the electron transport chain, and the extracellular acidification rate (ECAR), an indicator of glycolysis. An uncoupler would be expected to increase OCR while having a variable effect on ECAR as the cell attempts to compensate for the loss of ATP from oxidative phosphorylation by upregulating glycolysis.

Hypothesis 2: Modulation of Key Signaling Pathways

Recent research has repositioned niclosamide as a promising anticancer agent due to its ability to modulate multiple oncogenic signaling pathways.[3][4] It is plausible that this compound could share some of these activities.

-

STAT3 Pathway Inhibition: Niclosamide is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][7] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Inhibition of STAT3 signaling is a validated strategy in cancer therapy.

-

Wnt/β-catenin Pathway Inhibition: The Wnt/β-catenin pathway is another critical developmental and oncogenic pathway that is inhibited by niclosamide.[3][4] Dysregulation of this pathway is implicated in numerous cancers.

-

mTORC1 Signaling Inhibition: Niclosamide has been shown to inhibit mTORC1 signaling, a central regulator of cell growth and proliferation.[3]

Causality behind Experimental Choices: To explore these potential pathway modulations, a multi-pronged approach is necessary. Reporter gene assays provide a direct readout of the transcriptional activity of the pathway . Western blotting allows for the quantification of key protein levels and their phosphorylation status, providing insights into the activation state of the pathway. Finally, gene expression analysis can confirm the downstream effects of pathway inhibition.

Hypothesis 3: Anticancer and Antimicrobial Activities

Benzamide derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][8][9] The presence of a halogen atom and a hydroxyl group on the benzamide scaffold can contribute to these activities.

-

Anticancer Activity: The potential inhibition of key signaling pathways like STAT3 and Wnt, as discussed above, provides a strong rationale for investigating the anticancer potential of this compound. Antiproliferative assays against a panel of cancer cell lines are a standard first step in this evaluation.[10]

-